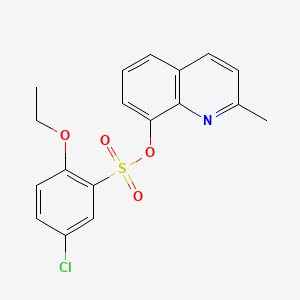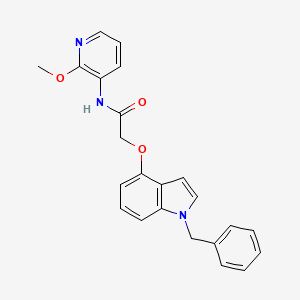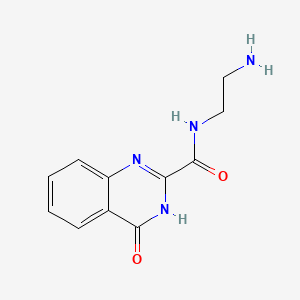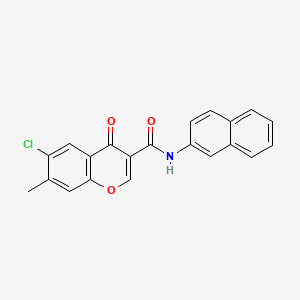![molecular formula C12H8N4O3S B13370674 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13370674.png)
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the pyrimidine derivatives family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes. For instance, a solution of 2-thioxopyrimidine in absolute ethanol is refluxed with 2-hydroxybenzaldehyde in the presence of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, particularly targeting epidermal growth factor receptor (EGFR) mutations.
Antimicrobial Activity: It exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Biological Studies: The compound is used in biological studies to understand its cytotoxic effects on different cell lines, including cancerous cells.
Mecanismo De Acción
The mechanism of action of 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the receptor and inhibiting its activity. This leads to the disruption of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxopyrimidine Derivatives: These compounds also contain the thioxopyrimidine moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the furyl group, which enhances its biological activity and selectivity towards certain molecular targets .
Propiedades
Fórmula molecular |
C12H8N4O3S |
|---|---|
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-4,7-dioxo-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H8N4O3S/c13-4-5-7(6-2-1-3-19-6)8-9(14-10(5)17)15-12(20)16-11(8)18/h1-3,5,7H,(H3,14,15,16,17,18,20) |
Clave InChI |
YHDHXUSDSOWNFA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2C(C(=O)NC3=C2C(=O)NC(=S)N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B13370591.png)


![1,4-Bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13370610.png)

![3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370623.png)


![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B13370652.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)

![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)

![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)
